Home > Products > Screening Compounds P11667 > PD-1/PD-L1-IN-12
PD-1/PD-L1-IN-12 -

PD-1/PD-L1-IN-12

Catalog Number: EVT-15045739
CAS Number:
Molecular Formula: C46H51ClN4O7
Molecular Weight: 807.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PD-1/PD-L1-IN-12 is a small molecule inhibitor targeting the programmed cell death protein 1 (PD-1) and its ligand, programmed cell death ligand 1 (PD-L1). This compound plays a significant role in cancer immunotherapy by modulating immune responses against tumors. PD-1 is a critical immune checkpoint receptor that, when engaged by PD-L1, inhibits T-cell activation and proliferation, which can allow cancer cells to evade immune detection. The development of inhibitors like PD-1/PD-L1-IN-12 aims to block this interaction, thereby enhancing anti-tumor immunity.

Source and Classification

PD-1/PD-L1-IN-12 is classified as a small molecular inhibitor. It is derived from research aimed at identifying compounds that can effectively disrupt the PD-1/PD-L1 interaction, which is pivotal in the immune evasion of tumors. The compound falls under the category of immunotherapeutic agents and has been explored for its potential in treating various cancers, including melanoma and non-small cell lung cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of PD-1/PD-L1-IN-12 involves several steps typical for small molecule drug development. Initial design strategies often focus on optimizing the binding affinity to PD-1 through structure-based drug design. The synthesis may include:

  • Nucleophilic substitutions: These are commonly employed to introduce functional groups that enhance binding interactions with the target protein.
  • Radiolabeling: This technique is used for imaging studies, allowing researchers to track the compound's distribution and pharmacokinetics in vivo .

For example, one study synthesized a PD-L1 inhibitor using a 2-hydroxy-4-phenylthiophene-3-carbonitrile moiety, which underwent multiple nucleophilic substitutions and reductive aminations to achieve the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of PD-1/PD-L1-IN-12 can be analyzed through crystallography studies that reveal its interaction with PD-1 and PD-L1. The crystal structure typically shows:

  • Binding interface: A hydrophobic core formed by nonpolar residues from both PD-1 and PD-L1.
  • Domain organization: PD-1 consists of an N-terminal immunoglobulin variable (IgV) domain, a transmembrane domain, and an intracellular tail that contains signaling motifs crucial for its function .

The structural data indicate that the interaction between PD-1 and PD-L1 is mediated by specific amino acid residues that form critical hydrogen bonds and hydrophobic interactions .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing PD-1/PD-L1-IN-12 primarily focus on modifying existing chemical frameworks to enhance their inhibitory properties against the PD-1/PD-L1 axis. Key reactions include:

  • Nucleophilic substitutions: These reactions introduce various functional groups that can improve binding affinity.
  • Reductive amination: This reaction is used to form amines from carbonyl compounds, which can be essential for creating more complex inhibitors .

The efficiency of these reactions is often assessed through yield measurements and biological activity assays to determine their effectiveness in inhibiting the PD-1/PD-L1 interaction.

Mechanism of Action

Process and Data

The mechanism of action for PD-1/PD-L1-IN-12 involves blocking the interaction between PD-1 on T-cells and PD-L1 expressed on tumor cells or antigen-presenting cells. By inhibiting this binding:

  • T-cell activation: The blockade allows for enhanced T-cell activation and proliferation.
  • Cytokine release: Increased secretion of cytokines such as interleukin-2 and interferon-gamma occurs, promoting a robust anti-tumor immune response .

Studies have demonstrated that small molecule inhibitors like PD-1/PD-L1-IN-12 can significantly enhance T-cell responses in vitro, indicating their potential therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PD-1/PD-L1-IN-12 include:

  • Molecular weight: Typically ranges around 400–600 g/mol for small molecule inhibitors.
  • Solubility: Solubility in various solvents is crucial for formulation; many inhibitors are designed to be soluble in water or organic solvents for ease of administration.

Chemical properties may involve stability assessments under physiological conditions, pH sensitivity, and interactions with biological macromolecules .

Applications

Scientific Uses

The primary applications of PD-1/PD-L1-IN-12 are in cancer immunotherapy. Its scientific uses include:

  • Therapeutic development: As an inhibitor of the immune checkpoint pathway, it is being explored as a treatment for various cancers.
  • Research tool: It serves as a valuable tool in preclinical studies to understand the dynamics of T-cell activation and tumor immune evasion mechanisms.

Properties

Product Name

PD-1/PD-L1-IN-12

IUPAC Name

tert-butyl 4-[1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carbonyl]piperazine-1-carboxylate

Molecular Formula

C46H51ClN4O7

Molecular Weight

807.4 g/mol

InChI

InChI=1S/C46H51ClN4O7/c1-31-35(11-8-12-37(31)34-14-15-40-43(25-34)55-22-21-54-40)30-57-42-26-41(56-29-33-10-7-9-32(23-33)27-48)36(24-38(42)47)28-51-16-6-5-13-39(51)44(52)49-17-19-50(20-18-49)45(53)58-46(2,3)4/h7-12,14-15,23-26,39H,5-6,13,16-22,28-30H2,1-4H3

InChI Key

WDPVHZMWFPMLEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)N7CCN(CC7)C(=O)OC(C)(C)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.